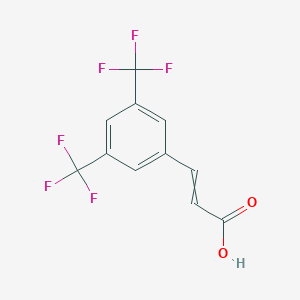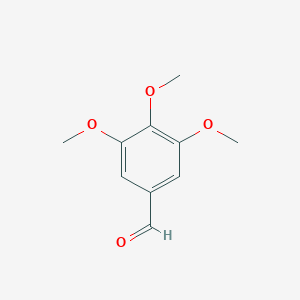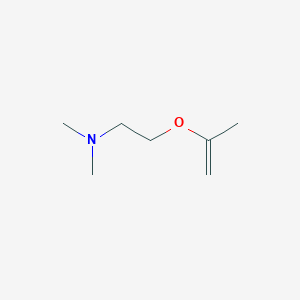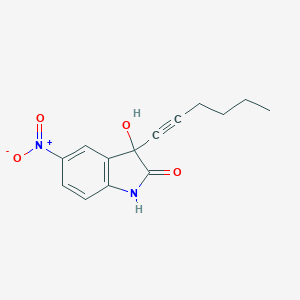
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone, also known as KH7, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It was first synthesized in 2008 by researchers at the University of California, San Diego, and since then, it has been studied extensively for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone involves the inhibition of NADPH oxidases, which are transmembrane enzymes that produce ROS. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. By inhibiting NADPH oxidases, 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone can reduce the production of ROS and prevent oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to reduce oxidative stress, inflammation, and cell death in various disease models. Additionally, it has been shown to improve mitochondrial function, reduce blood pressure, and improve glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone in lab experiments is its specificity for NADPH oxidases. It does not affect other enzymes or cellular processes, which makes it a useful tool for studying the role of NADPH oxidases in various diseases. However, one limitation of using 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone. One direction is to study its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, including its effects on other cellular processes. Additionally, it may be useful to develop more specific inhibitors of NADPH oxidases based on the structure of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone.
Métodos De Síntesis
The synthesis of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone involves the reaction of 3-nitro-2-indolinone with hexyn-1-ol in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit the activity of NADPH oxidases, which are enzymes involved in the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidases, 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone can reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases.
Propiedades
Número CAS |
149916-74-5 |
|---|---|
Nombre del producto |
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone |
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
3-hex-1-ynyl-3-hydroxy-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C14H14N2O4/c1-2-3-4-5-8-14(18)11-9-10(16(19)20)6-7-12(11)15-13(14)17/h6-7,9,18H,2-4H2,1H3,(H,15,17) |
Clave InChI |
XTBVUYWNYGORBR-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
SMILES canónico |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Sinónimos |
3-(1-hexynyl)-3-hydroxy-5-nitro-2-indolinone 3-HHNI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



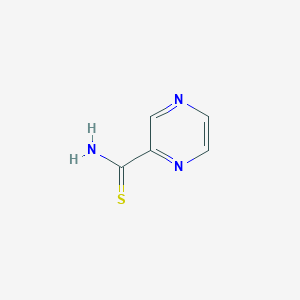

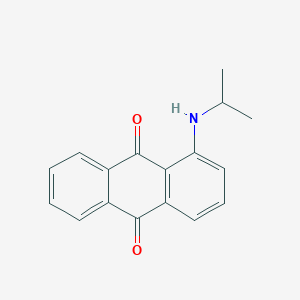
![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)
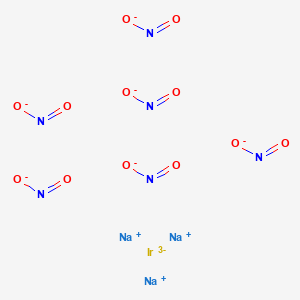
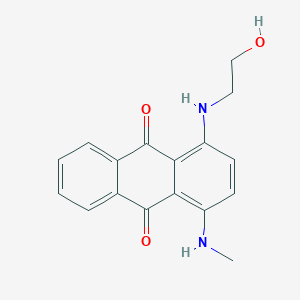
![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)
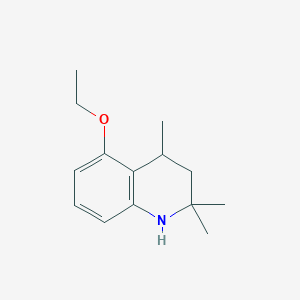
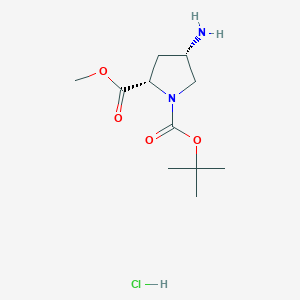
![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)
